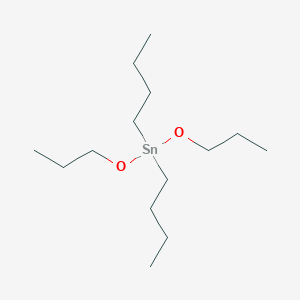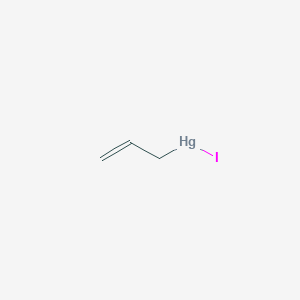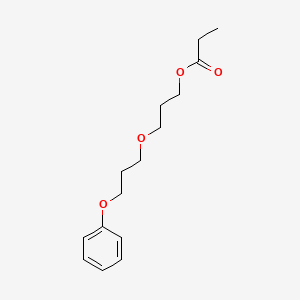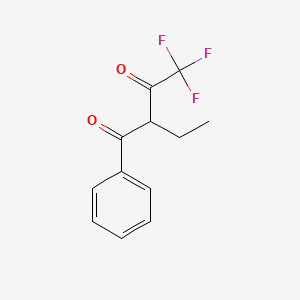![molecular formula C28H40N2O10 B14745367 (2Z,4S,4aS,5aS,6S,12aS)-2-[amino(hydroxy)methylene]-4-(dimethylamino)-6,11,12a-trihydroxy-6-methyl-10-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-4,4a,5,5a-tetrahydrotetracene-1,3,12-trione](/img/structure/B14745367.png)
(2Z,4S,4aS,5aS,6S,12aS)-2-[amino(hydroxy)methylene]-4-(dimethylamino)-6,11,12a-trihydroxy-6-methyl-10-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-4,4a,5,5a-tetrahydrotetracene-1,3,12-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(2Z,4S,4aS,5aS,6S,12aS)-2-[amino(hydroxy)methylene]-4-(dimethylamino)-6,11,12a-trihydroxy-6-methyl-10-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-4,4a,5,5a-tetrahydrotetracene-1,3,12-trione” is a complex organic molecule with multiple functional groups, including hydroxyl, amino, and methylene groups. This compound is characterized by its intricate structure, which includes a tetracene backbone and a tetrahydropyran ring. Such compounds are often of interest in medicinal chemistry and organic synthesis due to their potential biological activities and complex synthetic routes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps may include:
- Formation of the tetracene backbone through cyclization reactions.
- Introduction of hydroxyl groups via hydroxylation reactions.
- Addition of the dimethylamino group through nucleophilic substitution.
- Formation of the tetrahydropyran ring via glycosylation reactions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include:
- Use of catalysts to enhance reaction rates.
- Optimization of temperature and pressure conditions.
- Purification steps such as crystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include acidic or basic environments to facilitate nucleophilic attack.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups may yield ketones, while reduction of carbonyl groups may yield alcohols.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study cellular processes.
Medicine: Investigation of its potential as a therapeutic agent due to its complex structure and functional groups.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Binding: Interaction with cellular receptors to modulate signaling pathways.
DNA Intercalation: Insertion between DNA base pairs, affecting replication and transcription processes.
相似化合物的比较
Similar Compounds
Tetracycline: A well-known antibiotic with a similar tetracene backbone.
Doxorubicin: An anticancer drug with a similar structure but different functional groups.
Minocycline: Another antibiotic with a similar tetracene structure.
Uniqueness
This compound is unique due to its specific combination of functional groups and the presence of the tetrahydropyran ring. This structural uniqueness may confer distinct biological activities and chemical reactivity compared to other similar compounds.
属性
分子式 |
C28H40N2O10 |
|---|---|
分子量 |
564.6 g/mol |
IUPAC 名称 |
(2S,3R,4S,5R,6R)-2-[[(5S,5aS,6aS,7S,9Z,10aS)-9-[amino(hydroxy)methylidene]-7-(dimethylamino)-5,10a,12-trihydroxy-5-methyl-6,6a,7,8,10,11-hexahydro-5aH-tetracen-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C28H40N2O10/c1-27(37)14-5-4-6-18(39-26-24(35)23(34)22(33)19(11-31)40-26)20(14)21(32)13-10-28(38)9-12(25(29)36)7-17(30(2)3)16(28)8-15(13)27/h4-6,15-17,19,22-24,26,31-38H,7-11,29H2,1-3H3/b25-12-/t15-,16-,17-,19+,22-,23-,24+,26+,27+,28+/m0/s1 |
InChI 键 |
GXXLZKGMBLLHED-LOEINIOZSA-N |
手性 SMILES |
C[C@@]1([C@H]2C[C@H]3[C@H](C/C(=C(\N)/O)/C[C@]3(CC2=C(C4=C1C=CC=C4O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O)O)N(C)C)O |
规范 SMILES |
CC1(C2CC3C(CC(=C(N)O)CC3(CC2=C(C4=C1C=CC=C4OC5C(C(C(C(O5)CO)O)O)O)O)O)N(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Diethyl [(diethylamino)ethynyl]phosphonate](/img/structure/B14745296.png)








![1-[(E)-(3-nitrophenyl)methylideneamino]-3-octadecylthiourea](/img/structure/B14745340.png)
![[(Z)-5,5,5-trichloropent-2-enyl] N,N-diethylcarbamodithioate](/img/structure/B14745349.png)


